REACTION_CXSMILES
|
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:11](N(CC)CC)C.[C:18]([O:21][CH2:22][CH3:23])(=[O:20])[CH3:19].CN(C)[CH:26]=[O:27]>>[O:20]=[C:18]1[CH:19]=[CH:11][C:23]([C:26]([NH:1][C:2]2([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)=[O:27])=[CH:22][O:21]1
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Name
|
5-coumarinecarboxylic acid N-hydroxysuccinimide ester
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Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
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NC1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture was washed with a 10% aqueous potassium hydrogensulfate solution
|
Type
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DRY_WITH_MATERIAL
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Details
|
After it was dried with anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC=C(C=C1)C(=O)NC1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |